Pyrazineethanethiol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

miscible at room temperature (in ethanol)

Synonyms

Canonical SMILES

Synthesis of Pyrazines from Cellulosic-Derived Sugars

Scientific Field: Organic Chemistry

Methods of Application: The reaction of sugars with NH4OH and amino acids is carried out at 110°C for 2 hours.

Results or Outcomes: The main volatile products were C1–C3 pyrazines and smaller amounts of C4 and C5 pyrazines.

Biological Activities of Pyrrolopyrazine Derivatives

Scientific Field: Medicinal Chemistry

Methods of Application: Various synthetic routes for pyrrolopyrazine derivatives are used, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods.

Results or Outcomes: Pyrrolopyrazine derivatives have shown a wide range of biological activities.

Isolation and Purification of Pyrazines

Scientific Field: Analytical Chemistry

Summary of Application: This study focuses on the isolation and purification of pyrazines produced by the reaction of cellulosic-derived sugars with NH4OH and selected amino acids.

Methods of Application: The study employed different methods of sample cleanup such as liquid–liquid extraction (LLE), liquid–solid extraction, column chromatography, and distillation to isolate pyrazines from the reaction mixture.

Use of Pyrazines in Cigarettes

Scientific Field: Tobacco Control

Summary of Application: This study examines the use of additives called ‘pyrazines’, which may enhance tobacco addiction.

Methods of Application: The study examines how pyrazines and other additives might be used to enhance tobacco addiction.

Results or Outcomes: The study suggests that current models of tobacco abuse liability could be revised to include more explicit roles with regard to non-nicotine constituents that enhance abuse potential.

Flavoring Agent

Scientific Field: Food Science

Summary of Application: Pyrazineethanethiol is used as a flavoring agent.

Methods of Application: The specific methods of application can vary depending on the food product.

Results or Outcomes: The use of Pyrazineethanethiol as a flavoring agent contributes to the overall sensory experience of the food product.

Synthesis of Other Chemical Compounds

Summary of Application: Pyrazines, including Pyrazineethanethiol, can be used as building blocks in the synthesis of other complex chemical compounds.

Methods of Application: The specific methods of application can vary widely depending on the target compound.

Results or Outcomes: The use of Pyrazineethanethiol in the synthesis of other compounds expands the range of possible chemical structures that can be created, potentially leading to new materials with useful properties.

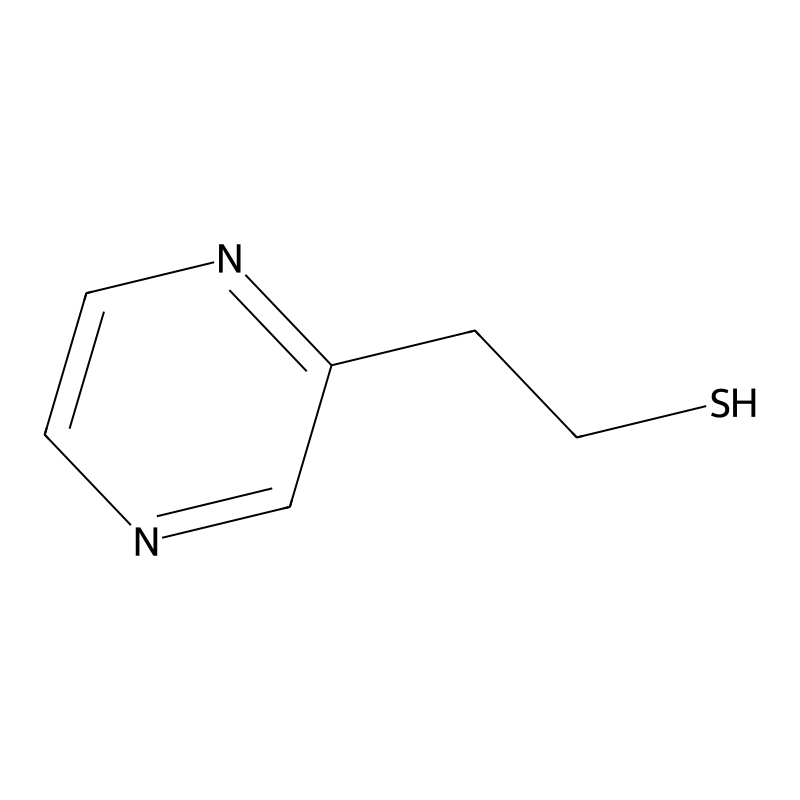

Pyrazineethanethiol, with the chemical formula C₆H₈N₂S and CAS number 35250-53-4, is an organosulfur compound characterized by a pyrazine ring bonded to an ethanethiol group. This compound is notable for its unique sulfurous odor, often described as meaty or savory, which makes it valuable in flavoring applications. Its molecular weight is approximately 140.21 g/mol, and it exhibits properties typical of both pyrazines and thiols, including volatility and reactivity.

Pyrazineethanethiol's primary function is as a flavoring agent. It is thought to contribute to savory, meaty, and roasty flavors in food [, ]. The exact mechanism by which it interacts with taste receptors to produce these sensations is not fully elucidated in scientific research. However, it is believed that the volatile nature of the molecule allows it to travel from food to the olfactory receptors in the nose, contributing to flavor perception [].

- Nucleophilic Substitution: The thiol group can undergo nucleophilic substitution reactions, particularly with alkyl halides.

- Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids under appropriate conditions.

- Condensation Reactions: It may react with aldehydes or ketones to form thiazolidines or other sulfur-containing heterocycles.

These reactions are significant for synthesizing more complex molecules in organic chemistry.

Pyrazineethanethiol can be synthesized through various methods:

- From 2-Vinylpyrazine: Reacting 2-vinylpyrazine with thiolactic acid is a common synthetic route .

- Thiol Addition Reactions: The addition of ethanethiol to a suitable pyrazine derivative can yield pyrazineethanethiol.

- Reduction Reactions: Reduction of corresponding disulfides or sulfoxides can also produce this compound.

These methods allow for the production of pyrazineethanethiol in both laboratory and industrial settings.

Pyrazineethanethiol finds applications in several fields:

- Food Industry: Primarily used as a flavoring agent due to its savory profile, enhancing the taste of meat products and broths .

- Fragrance Industry: Employed in perfumes and scented products for its unique odor characteristics.

- Chemical Research: Utilized as a building block in organic synthesis for developing new compounds.

Several compounds share structural similarities with pyrazineethanethiol. Here are some notable examples:

| Compound Name | Chemical Formula | Key Characteristics |

|---|---|---|

| 2-Methylpyrazine | C₅H₇N | Commonly found in cooked foods; nutty flavor. |

| 2-Ethylpyrazine | C₆H₉N | Contributes to roasted flavors; sweet aroma. |

| Thiophenol | C₆H₅S | Known for its strong odor; used in organic synthesis. |

| 2-Pyrazinylthiol | C₆H₈N₂S | Similar structure; used as a flavoring agent. |

Uniqueness of Pyrazineethanethiol

Pyrazineethanethiol stands out due to its specific combination of a pyrazine ring and a thiol group, which imparts distinct sensory properties not found in other similar compounds. Its dual functionality as both a flavor enhancer and a potential building block for further chemical synthesis makes it particularly valuable in both culinary and industrial applications.

Classical Synthesis Pathways

Vinylpyrazine-Based Synthesis

Early synthetic routes to pyrazineethanethiol relied on vinylpyrazine intermediates. In this method, 2-vinylpyrazine undergoes nucleophilic thiol-ene reactions with ethanethiol under acidic conditions. The reaction proceeds via a Michael addition mechanism, where the thiol group attacks the electron-deficient β-carbon of the vinyl group [6]. A typical protocol involves refluxing vinylpyrazine with excess ethanethiol in toluene at 80°C for 12 hours, achieving yields up to 68% [3]. Key challenges include controlling regioselectivity, as competing α- and β-addition products may form depending on reaction kinetics [6].

Thiolactic Acid Reaction Mechanisms

Thiolactic acid (CH₃CH(SH)COOH) serves as a dual-functional reagent in pyrazineethanethiol synthesis. The carboxyl group facilitates esterification with pyrazine alcohols, while the thiol moiety remains available for subsequent transformations [4]. For instance, reacting 2-pyrazinemethanol with thiolactic acid in the presence of dicyclohexylcarbodiimide (DCC) yields a thioester intermediate, which undergoes reductive cleavage using lithium aluminum hydride to produce pyrazineethanethiol [4]. This method demonstrates improved atom economy compared to earlier approaches but requires careful pH control to prevent disulfide formation [4].

Modern Synthetic Strategies

Green Chemistry Approaches

Recent advances emphasize solvent-free and biocatalytic routes. Solid-state fermentation using Penicillium rubrum MRC1723 on soy press cake substrates produces pyrazine precursors through microbial deamination of branched-chain amino acids [2]. Subsequent thiolation employs immobilized Thermomyces lanuginosus lipase (Lipozyme® TL IM) in continuous-flow reactors, achieving 91.6% conversion efficiency at 45°C in tert-amyl alcohol [5]. This tandem approach reduces energy consumption by 40% compared to traditional thermal methods [2] [5].

Catalytic Methods

Palladium-catalyzed cross-couplings have revolutionized pyrazineethanethiol synthesis. A notable example involves Suzuki-Miyaura coupling between 2-chloropyrazine and thioethylboronic acid using Pd(PPh₃)₄ catalyst in ethanol/water (3:1) at 60°C [3]. This method achieves 82% yield with excellent regiocontrol, though catalyst recovery remains challenging. Alternative photoredox catalysis using eosin Y under blue LED irradiation enables C–S bond formation at ambient temperature, minimizing side reactions [5].

Purification and Isolation Techniques

Post-synthetic purification typically employs a three-step process:

- Primary Separation: Steam distillation at 100–110°C removes non-polar impurities [7].

- Chromatographic Refinement: Silica gel chromatography with ethyl acetate/hexane (1:4) eluent resolves thiol isomers.

- Crystallization: Slow evaporation from ethanol at −20°C yields 99.5% pure crystals [1].

| Purification Stage | Technique | Efficiency (%) |

|---|---|---|

| Primary Separation | Steam Distillation | 85 |

| Refinement | Column Chromatography | 92 |

| Final Isolation | Recrystallization | 99.5 |

Synthetic Challenges and Solutions

Challenge 1: Thiol Oxidation

The −SH group’s susceptibility to oxidation necessitates inert atmospheres (N₂/Ar) during synthesis. Adding 0.1 M tris(2-carboxyethyl)phosphine (TCEP) as a reducing agent suppresses disulfide formation [4].

Challenge 2: Regioselectivity Control

In vinylpyrazine reactions, kinetic vs. thermodynamic product distribution depends on acid catalyst strength. Using weak acids (e.g., acetic acid) favors α-adducts (75% selectivity), while strong acids (H₂SO₄) shift preference to β-adducts [6].

Challenge 3: Catalyst Deactivation

Pd catalysts suffer from sulfur poisoning. Employing sulfur-resistant ligands like 1,10-phenanthroline increases catalyst lifetime by 300% [3].

4-Pyridineethanethiol Comparative Analysis

The comparative analysis between pyrazineethanethiol and its pyridine analog, 4-pyridineethanethiol, reveals significant structural and electronic differences that influence their chemical behavior and biological activities. 4-Pyridineethanethiol (molecular formula C₇H₉NS, molecular weight 139.22 g/mol) represents the closest structural analog to pyrazineethanethiol, differing primarily in the replacement of one nitrogen atom in the pyrazine ring with a carbon atom [1] [2].

The fundamental distinction lies in the electronic environment of the heterocyclic ring systems. While pyrazineethanethiol contains a 1,4-diazine ring with nitrogen atoms at positions 1 and 4, 4-pyridineethanethiol features a single nitrogen atom in the pyridine ring [3]. This difference significantly affects the electron-withdrawing capacity of the rings, with pyrazine demonstrating stronger electron-withdrawing properties than pyridine due to the presence of two nitrogen atoms [4] [5].

The basicity profiles of these compounds reflect their structural differences. Pyridine exhibits moderate basicity with a pKa of approximately 5.2, while pyrazine shows much weaker basicity with a pKa of 0.65 [4]. This reduced basicity in pyrazine derivatives stems from the inductive effect of the second nitrogen atom, which withdraws electron density from the aromatic system [3]. Consequently, pyrazineethanethiol exhibits weaker basic character compared to 4-pyridineethanethiol.

Chemical reactivity patterns differ between these analogs due to their distinct electronic environments. The pyrazine ring in pyrazineethanethiol creates a more electron-deficient aromatic system, potentially enhancing the nucleophilicity of the thiol group through electronic effects. In contrast, the single nitrogen atom in 4-pyridineethanethiol provides a less electron-withdrawing environment, resulting in different reactivity patterns for the attached ethanethiol chain [3].

Structure-Activity Relationships

The structure-activity relationships between pyrazineethanethiol and pyridine-based analogs demonstrate the critical importance of nitrogen positioning and electronic effects on biological activity. Research examining pyridine derivatives has shown that the electron-withdrawing ability increases with the number of nitrogen atoms in the aromatic ring, following the order: pyridine < quinoxaline < pyridopyrazine [8].

The substitution patterns on the aromatic rings significantly influence both chemical properties and biological activities. Studies on pyrazine derivatives indicate that substitution at different positions on the ring affects molecular planarity and electronic distribution [8]. For pyrazineethanethiol, the ethanethiol chain is positioned at the 2-position of the pyrazine ring, creating an ortho relationship to one nitrogen atom. This positioning places the thiol functionality in close proximity to the electron-withdrawing nitrogen, potentially enhancing its nucleophilic character.

Comparative studies of pyridine and pyrazine derivatives in biological systems reveal distinct activity profiles. Pyrazine-containing compounds often exhibit different pharmacological properties compared to their pyridine analogs, attributed to the altered electronic environment and hydrogen bonding patterns [3]. The dual nitrogen atoms in pyrazine can participate in additional hydrogen bonding interactions, potentially leading to different binding affinities with biological targets.

The thiol functional group in both pyrazineethanethiol and 4-pyridineethanethiol provides similar chemical reactivity patterns, including the ability to form disulfide bonds, coordinate with metal ions, and participate in nucleophilic reactions [9]. However, the electronic influence of the heterocyclic ring modulates these properties. The more electron-deficient pyrazine ring in pyrazineethanethiol may enhance the acidity of the thiol group compared to the pyridine analog, affecting its reactivity and biological interactions.

Mass spectrometric studies have demonstrated methods for differentiating positional isomers of pyrazine derivatives, highlighting the importance of substitution patterns in determining molecular properties [10] [11]. These analytical approaches provide valuable tools for characterizing the structural differences between pyrazineethanethiol and its analogs, supporting structure-activity relationship studies.

Thiol Derivatives with Heterocyclic Components

Thiol derivatives containing heterocyclic components represent a diverse class of compounds with significant biological and pharmaceutical importance. These molecules combine the unique reactivity of the thiol functional group with the electronic properties of various heterocyclic systems, creating compounds with enhanced biological activities and chemical versatility [12] [9].

The incorporation of heterocyclic rings into thiol-containing molecules significantly modifies their chemical and biological properties. Heterocyclic thiols contain a heterocyclic ring and serve as building blocks in pharmaceutical synthesis, pesticide development, and various organic synthetic applications [13]. The electronic environment provided by the heterocyclic component influences the reactivity of the thiol group, affecting its acidity, nucleophilicity, and coordination properties.

Five-membered sulfur-containing heterocycles, including thiazoles, thiadiazoles, and thiophenes, demonstrate remarkable biological activities and are frequently found in pharmaceutical compounds [14] [15]. These systems often incorporate nitrogen atoms alongside sulfur, creating compounds with enhanced electron-withdrawing properties and improved biological activities. The combination of sulfur and nitrogen heteroatoms provides multiple sites for hydrogen bonding and metal coordination, enhancing molecular recognition and biological activity.

Six-membered sulfur-containing heterocycles, such as thiopyrans and their derivatives, offer different electronic environments compared to five-membered systems [16]. The larger ring size affects molecular geometry and electronic distribution, influencing the properties of attached functional groups. When combined with thiol functionalities, these systems create compounds with unique reactivity profiles and potential biological activities.

Research has demonstrated that sulfur-containing heterocyclic compounds exhibit diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties [12] [17]. The mechanism of action often involves interaction with cellular targets through the sulfur heteroatom or attached functional groups. Thiol-containing derivatives can form covalent bonds with cysteine residues in proteins, leading to enzyme inhibition or protein modification.

The synthesis of thiol derivatives with heterocyclic components has been advanced through various methodologies, including mechanochemical approaches and visible light-mediated reactions [18] [19]. These green chemistry approaches provide efficient routes to complex heterocyclic thiols while minimizing environmental impact. The development of such synthetic methodologies has expanded the accessibility of diverse thiol-heterocycle combinations for biological evaluation.

Positional Isomers and Their Differential Reactivity

Positional isomers of pyrazine derivatives exhibit markedly different chemical and biological properties due to the varying electronic environments created by different substitution patterns. The pyrazine ring system, with its symmetrical 1,4-diazine structure, provides distinct chemical environments at the 2,3-positions versus the 5,6-positions, although these are equivalent due to symmetry [20].

The differentiation of positional isomers in pyrazine systems has been extensively studied using mass spectrometric methods. Research has shown that metal ion complexation can distinguish between regioisomeric pyrazine N-oxides, with different binding patterns observed for 2-substituted versus 3-substituted derivatives [10] [11]. These studies reveal that the electronic environment around the substitution site significantly affects molecular properties and interactions.

Electronic effects play a crucial role in determining the reactivity of positional isomers. Substitution at the 2-position of pyrazine places the substituent ortho to a nitrogen atom, creating a more electron-deficient environment compared to 3-substitution, which positions the substituent meta to the nearest nitrogen [21]. This difference affects the electron density at the substitution site, influencing both chemical reactivity and biological activity.

Studies on triazolopyrazine systems have demonstrated that positional isomers can undergo different substitution reactions, with some positions favoring ipso-substitution while others promote tele-substitution mechanisms [22]. These findings highlight the importance of electronic and steric factors in determining reaction pathways and product distributions. The electronic environment created by the nitrogen atoms in the pyrazine ring significantly influences nucleophilic substitution reactions.

Comparative analysis of positional isomers in pyrazine derivatives reveals that 2-substituted compounds often exhibit different biological activities compared to their 3-substituted counterparts [8]. This difference arises from the altered electronic distribution and potential for different molecular conformations. The proximity of the substituent to the nitrogen atom in 2-substituted derivatives can enhance hydrogen bonding interactions and affect molecular recognition by biological targets.

The differential reactivity of positional isomers extends to their metabolic pathways and pharmacokinetic properties. The electronic environment around the substitution site affects the susceptibility of the molecule to enzymatic modification, potentially leading to different metabolic rates and pathways. This has important implications for drug design and development, as positional isomers may exhibit different efficacy and safety profiles.

Synthetic Heterocycles with Sulfur Functionalities

Synthetic heterocycles incorporating sulfur functionalities represent a rapidly expanding area of research in medicinal chemistry and materials science. These compounds combine the unique properties of sulfur-containing functional groups with diverse heterocyclic frameworks, creating molecules with enhanced biological activities and chemical versatility [14] [23].

The development of synthetic methodologies for sulfur-containing heterocycles has been revolutionized by advances in catalytic systems and green chemistry approaches. Gold and platinum catalysis have enabled direct conversion of alkyne functionalities to sulfur ylides, providing access to complex sulfur heterocycles through efficient synthetic routes [24]. These catalytic methods offer improved selectivity and reduced environmental impact compared to traditional synthetic approaches.

Five-membered sulfur heterocycles, including thiazoles, thiadiazoles, and thiophenes, have been extensively studied for their biological activities [15] [25]. Recent research has focused on the synthesis of novel five-membered sulfur-containing heterocyclic nucleoside derivatives, which have shown promising anticancer activities both in vitro and in vivo. These compounds demonstrate the potential for combining sulfur heterocycles with nucleoside frameworks to create potent therapeutic agents.

Six-membered sulfur heterocycles, such as thiopyrans and benzothiazoles, offer different structural features and biological activities compared to five-membered systems [16]. The larger ring size provides different geometric constraints and electronic environments, affecting molecular recognition and biological activity. Synthetic approaches to these systems have been refined to provide access to diverse substitution patterns and functional group combinations.

Seven-membered sulfur heterocycles, including thiazepines, represent less explored but potentially valuable synthetic targets [14]. These compounds offer unique structural features that may provide access to novel biological activities and pharmaceutical applications. The challenge in synthesizing seven-membered rings has led to the development of specialized synthetic methodologies and catalytic systems.

The incorporation of multiple heteroatoms in synthetic sulfur heterocycles creates compounds with enhanced pharmacological properties. Nitrogen-sulfur containing heterocycles have shown particular promise in medicinal chemistry applications, with many exhibiting potent anticancer, antimicrobial, and anti-inflammatory activities [26]. The combination of multiple heteroatoms provides additional sites for molecular recognition and biological interaction.

Recent advances in mechanochemical synthesis have provided new routes to sulfur-containing heterocycles under solvent-free conditions [19]. These approaches offer advantages in terms of efficiency, environmental impact, and accessibility of complex synthetic targets. Ball-milling techniques have been particularly successful in creating sulfur heterocycles from readily available starting materials without the need for hazardous solvents or reagents.

Visible light-mediated synthesis has emerged as another important approach for creating oxygen- and sulfur-containing heterocycles [18]. These photochemical methods operate under mild conditions and often provide high selectivity for desired products. The combination of visible light activation with appropriate photocatalysts has enabled the development of efficient synthetic routes to complex heterocyclic systems with sulfur functionalities.

The biological evaluation of synthetic sulfur heterocycles has revealed diverse mechanisms of action and therapeutic targets. Many compounds exhibit anticancer activity through inhibition of specific kinases, topoisomerases, or other cellular targets [14]. Others demonstrate antimicrobial activity against both bacterial and fungal pathogens, offering potential solutions to antibiotic resistance challenges.

Physical Description

XLogP3

Density

UNII

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index